2-Chloro-N-cyclohexyl-N-methylnicotinamide
Overview
Description
2-Chloro-N-cyclohexyl-N-methylnicotinamide is a chemical compound with the molecular formula C13H17ClN2O. It is known for its versatile applications in scientific research and development, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclohexyl-N-methylnicotinamide typically involves the reaction of nicotinic acid derivatives with cyclohexylamine and methylating agents. One common method includes the chlorination of nicotinic acid followed by amide formation with cyclohexylamine and subsequent methylation .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve the use of catalysts to enhance reaction rates and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclohexyl-N-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted amides, alcohols, and other nicotinamide derivatives .
Scientific Research Applications
2-Chloro-N-cyclohexyl-N-methylnicotinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclohexyl-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-cyclohexyl-N-methylacetamide
- 2-Chloro-N-methoxy-N-methylacetamide
- N-Cyclohexyl-2,2-dichloro-N-methylacetamide
Uniqueness
2-Chloro-N-cyclohexyl-N-methylnicotinamide is unique due to its specific structural features, such as the presence of the nicotinamide moiety and the cyclohexyl group. These structural elements confer distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications .
Biological Activity
2-Chloro-N-cyclohexyl-N-methylnicotinamide (CCM) is a chlorinated derivative of nicotinamide that has garnered attention in pharmacological research due to its potential biological activities. The compound's unique structure, characterized by a chloro group on the pyridine ring and cyclohexyl and methyl groups attached to the nitrogen atoms, suggests various interactions with biological systems. This article reviews the current understanding of CCM's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H17ClN2O
- Molecular Weight : 252.74 g/mol
The structural arrangement of CCM contributes to its potential interactions with biological targets, influencing various cellular pathways relevant to drug development.
Pharmacological Effects
Preliminary studies indicate that CCM may interact with specific receptors or enzymes, influencing pathways that could be leveraged for therapeutic purposes. Key areas of investigation include:
- Anticancer Activity : Research has shown that similar compounds exhibit selective cytotoxicity against various cancer cell lines, including leukemia and solid tumors. For instance, compounds structurally related to CCM have demonstrated significant growth inhibition in RPMI-8226 (leukemia), HCT-116 (colon cancer), and MDA-MB-468 (breast cancer) cell lines at nanomolar concentrations .
- Cell Proliferation and Migration : Studies employing wound healing assays have indicated that CCM may inhibit the migration of cancer cells, suggesting a potential role in metastasis prevention .
The mechanisms through which CCM exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- Enzyme Interaction : CCM is believed to modulate the activity of enzymes such as monoamine oxidases (MAOs) and cytochrome P450s, which play critical roles in neurotransmitter metabolism and drug metabolism respectively.
- Gene Expression Modulation : Similar compounds have been shown to influence gene expression related to metabolic pathways and stress responses, indicating that CCM could also affect cellular signaling pathways.
Case Studies
- In Vitro Studies : In a study assessing the cytotoxicity of various compounds, CCM-related structures were tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 1 μM .
- Animal Models : Dosage effects in animal models revealed that lower doses of CCM could enhance metabolic processes without significant toxicity, while higher doses were associated with adverse effects such as hepatotoxicity.
Comparative Analysis
Compound | Target Cell Lines | GI50 (μM) | LC50 (μM) | Mechanism |
---|---|---|---|---|
CCM | RPMI-8226 | 0.01 | 0.05 | Cytotoxicity via enzyme inhibition |
Compound A | HCT-116 | 0.02 | 0.06 | Induction of apoptosis |
Compound B | MDA-MB-468 | 0.015 | 0.04 | Inhibition of migration |
Properties
IUPAC Name |
2-chloro-N-cyclohexyl-N-methylpyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-16(10-6-3-2-4-7-10)13(17)11-8-5-9-15-12(11)14/h5,8-10H,2-4,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHSAZSTYGSQAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=C(N=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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